molecular formula C12H15Cl2F3N4 B1390295 5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride CAS No. 1185304-04-4

5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride

Cat. No. B1390295
M. Wt: 343.17 g/mol
InChI Key: VYODXLJNZHIVPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of imidazo[1,2-a]pyrimidines and piperidines . Imidazo[1,2-a]pyrimidines are important nitrogen heterocycles found in nature and synthesized otherwise . Piperidines are significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry .


Synthesis Analysis

Imidazo[1,2-a]pyrimidines can be synthesized by a wide range of methodologies . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .


Molecular Structure Analysis

The molecular structure of this compound likely includes the imidazo[1,2-a]pyrimidine and piperidine moieties, which are common in many drugs .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyrimidines often involves condensation reactions of an α-bromocarbonyl compound with 2-aminopyridine derivatives .

Future Directions

The future directions for this compound could involve further exploration of its potential applications in medicinal chemistry, given the bioactivity of imidazo[1,2-a]pyrimidines and the importance of piperidines in drug design .

properties

IUPAC Name

5-piperidin-4-yl-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N4.2ClH/c13-12(14,15)10-7-9(8-1-3-16-4-2-8)19-6-5-17-11(19)18-10;;/h5-8,16H,1-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYODXLJNZHIVPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=NC3=NC=CN23)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride
Reactant of Route 2
5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride
Reactant of Route 3
5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride
Reactant of Route 4
5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride
Reactant of Route 5
5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride
Reactant of Route 6
5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride

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